molecular formula C14H14N2O2 B5045690 2-phenoxy-N-(pyridin-4-yl)propanamide CAS No. 6189-10-2

2-phenoxy-N-(pyridin-4-yl)propanamide

Cat. No.: B5045690
CAS No.: 6189-10-2
M. Wt: 242.27 g/mol
InChI Key: UABOLCGPVMFSLX-UHFFFAOYSA-N
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Description

Contextual Background of Amide-Based Compounds in Medicinal Chemistry

The amide functional group is a cornerstone of medicinal chemistry, integral to the structure of a vast array of biologically active molecules, including peptides, proteins, and numerous pharmaceuticals. nih.govpulsus.com Its prevalence is due to its unique structural and chemical properties. The amide bond is relatively stable to hydrolysis, yet it can participate in crucial hydrogen bonding interactions as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). nih.gov This dual capacity allows amide-containing molecules to bind effectively to biological targets such as enzymes and receptors.

Amide bonds are found in many blockbuster drugs, including the antibiotic penicillin and the analgesic paracetamol. In drug design, the amide linkage is often used to connect different molecular fragments, creating hybrid molecules with desired pharmacological profiles. researchgate.net Medicinal chemists frequently synthesize libraries of amide derivatives to explore structure-activity relationships (SAR), aiming to optimize potency, selectivity, and pharmacokinetic properties. figshare.com The strategic modification or replacement of amide groups with bioisosteres—chemical groups with similar physical or chemical properties—is a common tactic to improve metabolic stability or to circumvent issues like protease degradation. nih.govresearchgate.net

Rationale for Research on 2-phenoxy-N-(pyridin-4-yl)propanamide

The investigation into this compound is driven by the therapeutic potential embedded in its constituent chemical motifs. The structure combines a phenoxy group, a propanamide linker, and a pyridine (B92270) ring, each known to contribute to biological activity.

Phenoxy Group: The phenoxy moiety is present in various pharmacologically active agents and can influence properties like lipophilicity, which affects how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Propanamide Core: The propanamide structure serves as a versatile scaffold. Derivatives of propanamide have been investigated for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govresearchgate.net

The rationale for synthesizing and studying this specific compound is based on the principle of molecular hybridization, where known bioactive fragments are combined to create novel chemical entities with potentially enhanced or new therapeutic activities. Research in this area often aims to discover lead compounds for drug development programs targeting diseases such as cancer or microbial infections. mdpi.comfrontiersin.org

Overview of Research Paradigms and Objectives

The study of novel compounds like this compound typically follows a well-established research paradigm in medicinal chemistry. The primary objectives are to synthesize the compound, confirm its structure, and evaluate its biological activity.

Synthesis: The most common method for preparing such amides is through an amide coupling reaction. pulsus.com This involves reacting an activated carboxylic acid derivative (like an acid chloride or ester) with an amine. For this compound, this would typically involve the reaction of a 2-phenoxypropanoic acid derivative with 4-aminopyridine (B3432731). The efficiency of this synthesis is a key initial objective.

Structural Characterization: Following synthesis, the compound's identity and purity must be rigorously confirmed. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to elucidate the molecular structure by identifying the chemical environment of hydrogen and carbon atoms. nih.govmdpi.com

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the amide C=O and N-H bonds. nih.gov

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

Biological Evaluation: The ultimate objective is to determine if the compound has any interesting biological effects. This involves screening the compound in a variety of in vitro assays. Based on the activities of structurally similar molecules, potential screens could include:

Anticancer Assays: Testing the compound for cytotoxicity against various cancer cell lines (e.g., HCT-116, MCF-7) using assays like the MTT assay. nih.gov

Antimicrobial Assays: Evaluating the compound's ability to inhibit the growth of pathogenic bacteria and fungi. ekb.egnih.gov

Enzyme Inhibition Assays: Assessing the compound's potential to inhibit specific enzymes that are known drug targets, such as kinases or urease. nih.govnih.gov

The data gathered from these studies helps to build a structure-activity relationship profile and determines whether the compound or its analogues warrant further investigation as potential therapeutic agents.

Detailed Research Findings

As specific research data for this compound is not available in peer-reviewed literature, the following tables present representative data based on the synthesis and characterization of analogous propanamide compounds reported in scientific studies. mdpi.comnih.gov

Synthesis and Characterization Data

This table illustrates a typical synthetic route and the expected characterization data for a compound in this class.

Parameter Details
Reaction Scheme 2-phenoxypropanoic acid + Thionyl chloride → 2-phenoxypropanoyl chloride2-phenoxypropanoyl chloride + 4-aminopyridine → this compound
Reagents & Conditions Amine (4-aminopyridine), Acid Chloride (2-phenoxypropanoyl chloride), Solvent (e.g., Dichloromethane), Base (e.g., Triethylamine), Room Temperature
Yield Typically 70-90% for amide coupling reactions of this type.
Melting Point Expected to be a crystalline solid with a defined melting point (e.g., 150-155 °C).
1H NMR (CDCl3, δ, ppm) Signals corresponding to protons of the pyridine ring (δ 8.5-7.5), phenoxy ring (δ 7.3-6.9), amide N-H (δ 8.0, broad singlet), CH group (δ 4.8, quartet), and CH3 group (δ 1.7, doublet).
13C NMR (CDCl3, δ, ppm) Signals for carbonyl carbon (δ ~170), aromatic carbons (δ 158-115), and aliphatic carbons (δ ~50, ~20).
IR (KBr, cm-1) Characteristic absorption bands for N-H stretching (~3300), C=O stretching (~1670), and C-O stretching (~1240).

This is an interactive table. Click on the headers to explore the data.

Illustrative Biological Activity Data

This table shows hypothetical results from common biological screens, based on findings for similar N-aryl propanamides. nih.gov

Assay Type Target Metric Result (Hypothetical) Reference Compound
Cytotoxicity HCT-116 (Colon Cancer)IC50 (µM)15.5Doxorubicin (IC50 ~0.5 µM)
Cytotoxicity MCF-7 (Breast Cancer)IC50 (µM)22.8Doxorubicin (IC50 ~0.9 µM)
Antibacterial Staphylococcus aureusMIC (µg/mL)64Ciprofloxacin (MIC ~1 µg/mL)
Enzyme Inhibition VEGFR-2 KinaseIC50 (µM)> 50Sorafenib (IC50 ~0.09 µM)

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. This is an interactive table.

Properties

IUPAC Name

2-phenoxy-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11(18-13-5-3-2-4-6-13)14(17)16-12-7-9-15-10-8-12/h2-11H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABOLCGPVMFSLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=NC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387439
Record name ST043761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-10-2
Record name ST043761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenoxy N Pyridin 4 Yl Propanamide and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-phenoxy-N-(pyridin-4-yl)propanamide reveals that the most logical disconnection is at the amide C-N bond. This disconnection corresponds to a reliable and widely used reaction: amide bond formation. This strategic choice simplifies the target molecule into two key precursors: 2-phenoxypropanoic acid and 4-aminopyridine (B3432731). Both of these starting materials are commercially available or can be readily synthesized.

The formation of an amide bond is a cornerstone of organic synthesis, and this disconnection allows for the application of a vast array of well-established coupling reactions. The forward synthesis would, therefore, involve the coupling of 2-phenoxypropanoic acid, or an activated derivative thereof, with 4-aminopyridine.

Development of Novel Synthetic Pathways

The synthesis of this compound and its analogues can be achieved through various pathways, primarily revolving around the formation of the central amide linkage.

A common approach involves the activation of the carboxylic acid group of 2-phenoxypropanoic acid to facilitate nucleophilic attack by the amino group of 4-aminopyridine. One method is the conversion of the carboxylic acid to an acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-phenoxypropanoyl chloride is a highly reactive electrophile that readily reacts with 4-aminopyridine, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, a wide range of peptide coupling reagents can be employed for the direct amidation of the carboxylic acid. These reagents activate the carboxyl group in situ, forming a reactive intermediate that is then attacked by the amine.

Coupling Reagent ClassExamples
CarbodiimidesDicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
Uronium/Guanidinium SaltsO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

The synthesis of analogues can be achieved by utilizing substituted 2-phenoxypropanoic acids or substituted 4-aminopyridines. For instance, the synthesis of 2-(4-chlorophenoxy)-N-(pyridin-4-yl)propanamide would involve the use of 2-(4-chlorophenoxy)propanoic acid as the starting material.

Optimization of Reaction Conditions and Reagent Selection

The efficiency of the amide bond formation is highly dependent on the chosen coupling reagent, solvent, temperature, and base. For the synthesis of this compound, a systematic optimization of these parameters is crucial to maximize yield and purity.

The selection of the coupling reagent is a critical first step. While simple carbodiimides like DCC are effective, they can sometimes lead to the formation of N-acylurea byproducts, which can be difficult to remove. More advanced uronium or phosphonium-based reagents like HATU or PyBOP often provide cleaner reactions and higher yields, particularly when dealing with less reactive amines. The addition of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can further enhance the reaction rate and suppress side reactions, including racemization if a chiral center is present at the alpha-position of the propanoic acid.

The choice of solvent is also important. Aprotic solvents such as dichloromethane (B109758) (DCM), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (MeCN) are commonly used for amide coupling reactions. The reaction temperature is typically kept at room temperature, although gentle heating may be required for less reactive substrates.

The use of a base is often necessary to neutralize any acidic byproducts and to deprotonate the ammonium (B1175870) salt of the amine if it is used in its salt form. Non-nucleophilic organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are preferred to avoid competition with the primary amine nucleophile.

ParameterOptionsConsiderations
Coupling Reagent Acyl Halides, Carbodiimides (DCC, EDC), Uronium Salts (HATU, HBTU), Phosphonium Salts (PyBOP)Reactivity, side products, cost, ease of purification.
Solvent Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (MeCN)Solubility of reactants, reaction temperature, ease of removal.
Base Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), PyridineSteric hindrance, nucleophilicity, pKa.
Temperature 0 °C to refluxReaction rate vs. side reactions and decomposition.

Chemo- and Regioselective Synthesis Strategies

While 4-aminopyridine has a single primary amino group, the synthesis of more complex analogues might involve substrates with multiple reactive sites, necessitating chemo- and regioselective strategies. For instance, if a diaminopyridine were used as the starting material, selective acylation at one amino group over the other would be required. The differential reactivity of the amino groups, often influenced by their electronic and steric environment, can be exploited. The pyridine ring nitrogen can also be a site for side reactions, such as N-acylation, especially with highly reactive acylating agents. The use of milder coupling reagents and controlled reaction conditions can help to mitigate this.

In cases where a substrate contains both a hydroxyl and an amino group, chemoselective N-acylation over O-acylation is generally favored due to the higher nucleophilicity of the amine. However, careful selection of reagents and conditions is still necessary to ensure high selectivity.

Solid-Phase Synthesis Approaches

Solid-phase synthesis offers a powerful platform for the preparation of libraries of this compound analogues for high-throughput screening. In a typical solid-phase approach, either the 2-phenoxypropanoic acid or the 4-aminopyridine moiety would be attached to a solid support, such as a resin.

For example, 4-aminopyridine could be immobilized on a resin, and then a solution of an activated 2-phenoxypropanoic acid derivative would be added. After the coupling reaction is complete, the excess reagents and byproducts can be washed away, simplifying the purification process. The desired product is then cleaved from the resin in the final step. This methodology allows for the rapid synthesis of a diverse set of analogues by using a variety of substituted 2-phenoxypropanoic acids in parallel.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. One key area of focus is the reduction of waste generated from stoichiometric coupling reagents. Catalytic methods for amide bond formation are a more sustainable alternative. For example, boric acid and other Lewis acids have been shown to catalyze the direct amidation of carboxylic acids and amines, often with the removal of water as the only byproduct.

Another green chemistry consideration is the choice of solvent. The use of hazardous solvents like dichloromethane can be minimized by exploring greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even performing the reaction under solvent-free conditions. Microwave-assisted synthesis can also be a greener approach, as it often leads to significantly shorter reaction times and increased energy efficiency.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Use of catalytic amide bond formation methods instead of stoichiometric coupling reagents.
Atom Economy Direct amidation reactions that produce water as the only byproduct.
Safer Solvents and Auxiliaries Replacing hazardous solvents like DCM with greener alternatives like 2-MeTHF or water.
Design for Energy Efficiency Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.

Design and Synthesis of 2 Phenoxy N Pyridin 4 Yl Propanamide Derivatives

Structure-Guided Design Principles

Structure-guided design is a cornerstone of modern medicinal chemistry, leveraging an understanding of the target protein's three-dimensional structure to design molecules with enhanced binding affinity and specificity. While specific structural data for the interaction of 2-phenoxy-N-(pyridin-4-yl)propanamide with a biological target is not publicly available, the principles of structure-activity relationship (SAR) studies on analogous compounds provide valuable insights.

SAR studies on related phenoxyacetamide and propanamide series reveal the importance of substituents on both the phenoxy and pyridine (B92270) rings for biological activity. researchgate.netresearchgate.net For instance, in a series of 2-phenoxybenzamides, the introduction of a 4-fluorophenoxy substituent was found to be generally advantageous for antiplasmodial activity compared to an unsubstituted phenoxy group. mdpi.com Similarly, studies on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives have shown that the nature and position of electron-withdrawing or -donating groups on the phenyl ring significantly impact their inhibitory activity. nih.gov

Computational modeling plays a crucial role in predicting the binding modes of these derivatives. Docking studies on similar acetamide-based inhibitors have demonstrated how specific structural modifications can fine-tune the "double-clamp" binding interaction within the target's active site, thereby increasing potency and selectivity. nih.gov For the this compound scaffold, key interactions would likely involve:

Hydrogen bonding: The amide N-H group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively.

Pi-stacking: The phenoxy and pyridine rings can engage in pi-pi stacking interactions with aromatic residues in the binding pocket.

Hydrophobic interactions: The phenoxy group and any alkyl substituents can occupy hydrophobic pockets.

These principles guide the rational design of new derivatives with improved pharmacological profiles.

Table 1: Hypothetical Structure-Activity Relationship for this compound Derivatives (based on analogous series)

R1 (Phenoxy Ring)R2 (Pyridine Ring)R3 (Propanamide)Predicted ActivityRationale
4-FluoroHHIncreasedEnhances binding affinity through halogen bonding or altered electronics. mdpi.com
4-ChloroHHIncreasedSimilar to fluoro, can enhance hydrophobic interactions.
4-MethoxyHHDecreasedMay introduce steric hindrance or unfavorable electronic effects.
H2-MethylHVariableSubstitution near the nitrogen may affect binding orientation.
HHMethyl (at α-carbon)Increased PotencyIntroduces a chiral center which can lead to stereospecific interactions.

Combinatorial Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, enabling the efficient exploration of chemical space around a core scaffold. The this compound structure is well-suited for the generation of combinatorial libraries through both solid-phase and solution-phase synthesis.

A common approach involves the use of solid-phase synthesis, where one of the building blocks is attached to a resin support. chempep.comnih.gov For example, a library of this compound derivatives could be generated by attaching various substituted 2-phenoxypropionic acids to a solid support. These resin-bound acids can then be reacted with a diverse set of substituted 4-aminopyridines in a parallel fashion. nih.gov The final products are then cleaved from the resin and purified. This method allows for the systematic variation of substituents on both the phenoxy and pyridine moieties.

The key steps in a hypothetical solid-phase synthesis of a this compound library would be:

Resin Functionalization: A suitable resin (e.g., Wang resin) is functionalized with a diverse set of 2-phenoxypropionic acids.

Amide Coupling: The resin-bound acids are coupled with a library of substituted 4-aminopyridines using standard peptide coupling reagents (e.g., HATU, HOBt).

Cleavage: The final amide products are cleaved from the solid support using an appropriate acid (e.g., trifluoroacetic acid).

Purification: The cleaved products are purified, typically by high-performance liquid chromatography (HPLC).

This high-throughput approach allows for the creation of a large and diverse library of compounds for biological screening, facilitating the identification of lead compounds with desired properties. researchgate.net

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry aimed at modifying the physicochemical properties of a lead compound while retaining or improving its biological activity. u-tokyo.ac.jpnih.gov This involves replacing a functional group with another that has similar steric and electronic characteristics.

In the context of this compound, several bioisosteric replacements can be envisioned:

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other five- or six-membered heterocycles such as pyrimidine (B1678525), pyrazine, or even a substituted phenyl ring. nih.govacs.org For example, replacing the pyridine with a pyrimidine ring could alter the hydrogen bonding capacity and metabolic stability of the molecule. The choice of bioisostere can significantly impact the compound's pharmacokinetic profile.

Amide Bond Bioisosteres: The amide bond is susceptible to enzymatic cleavage. Replacing it with more stable isosteres such as a 1,3,4-oxadiazole (B1194373) or a retro-amide can enhance metabolic stability. nih.gov

Phenoxy Group Bioisosteres: The ether linkage of the phenoxy group can be replaced with other functionalities. For instance, a thioether linkage could be explored to modulate the lipophilicity and electronic properties of the molecule.

A notable example of bioisosteric replacement is the use of a 2-difluoromethylpyridine as a substitute for a pyridine-N-oxide, which has been shown to enhance biological activity in certain contexts. rsc.org The strategic application of bioisosterism can lead to derivatives with improved drug-like properties.

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original GroupBioisosteric ReplacementPotential Advantage
PyridinePyrimidine, Pyrazine, ThiazoleAltered H-bonding, improved metabolic stability. acs.org
Amide Bond1,3,4-Oxadiazole, TriazoleIncreased metabolic stability. nih.gov
Phenoxy EtherThioether, MethyleneoxyModified lipophilicity and electronic properties.
Phenyl RingThiophene, FuranAltered aromaticity and potential for new interactions.

Scaffold Hopping and Lead Diversification

Scaffold hopping is a powerful drug design strategy that involves replacing the core structure of a lead compound with a chemically distinct scaffold while maintaining the key pharmacophoric features required for biological activity. nih.gov This approach can lead to the discovery of novel intellectual property and compounds with significantly different physicochemical and pharmacokinetic profiles.

Starting from the this compound scaffold, several hopping strategies can be employed. For example, the phenoxypropanamide core could be replaced with a 2-(quinolin-4-yloxy)acetamide scaffold, a strategy that has proven successful in identifying novel antimycobacterial agents. mdpi.com Another approach could involve replacing the central propanamide linker with a more rigid cyclic structure, such as a pyrrolidine (B122466) or piperidine, to constrain the conformation of the molecule and potentially enhance binding affinity. nih.gov

Lead diversification, a related concept, involves making more subtle modifications to the lead compound to explore the surrounding chemical space. For the this compound scaffold, this could involve:

Chain Extension/Contraction: Modifying the length of the propanamide chain to an acetamide (B32628) or butanamide to probe the optimal distance between the phenoxy and pyridine moieties.

Ring Fusion: Fusing an additional ring to the phenoxy or pyridine core to create more complex and rigid structures.

Introduction of New Functional Groups: Adding diverse functional groups to the scaffold to explore new interactions with the biological target.

These strategies are crucial for moving from an initial hit compound to a clinical candidate with an optimized profile. nih.gov

Stereoselective Synthesis of Chiral Analogues

The presence of a chiral center at the alpha-position of the propanamide moiety in this compound means that it can exist as two enantiomers. It is well-established that different enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles. nih.gov Therefore, the stereoselective synthesis of the individual enantiomers is of paramount importance.

Several methods can be employed for the synthesis of chiral analogues:

Chiral Resolution: This classical approach involves the separation of a racemic mixture of the 2-phenoxypropionic acid precursor using a chiral resolving agent, such as a chiral amine. nih.gov The diastereomeric salts formed can be separated by crystallization, followed by liberation of the enantiomerically pure acid. The enantiopure acid can then be coupled with 4-aminopyridine (B3432731) to yield the desired enantiomer of the final product.

Asymmetric Synthesis: This more modern approach involves the direct synthesis of a single enantiomer. This can be achieved through various methods, including the use of chiral catalysts or chiral auxiliaries. nih.govfrontiersin.org For instance, an asymmetric hydrogenation of a corresponding α,β-unsaturated precursor could yield the desired chiral 2-phenoxypropionic acid.

Chiral Pool Synthesis: This strategy utilizes readily available chiral starting materials from nature. For example, a chiral hydroxy acid could be used as a starting point for the synthesis of the enantiomerically pure 2-phenoxypropionic acid.

The absolute configuration of the enantiomers can be determined using techniques such as X-ray crystallography or by comparison of their chiroptical properties (e.g., circular dichroism) with known standards. nih.gov The biological evaluation of the individual enantiomers is crucial to identify the eutomer (the more active enantiomer) and to develop a more potent and safer therapeutic agent.

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Cellular Phenotypic Responses in vitro

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Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Phenoxy N Pyridin 4 Yl Propanamide and Its Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2-phenoxy-N-(pyridin-4-yl)propanamide and its analogues, QSAR studies are instrumental in identifying the key molecular features that govern their therapeutic effects.

Descriptor Selection and Statistical Validation

The initial step in QSAR modeling involves the calculation of a wide array of molecular descriptors for each analogue in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. The selection of relevant descriptors is a critical process, often guided by statistical methods to ensure a robust and predictive model.

For a series of this compound analogues, a hypothetical set of descriptors and their statistical validation might be presented as follows:

DescriptorTypeDescriptionCorrelation with Activity (r²)
LogPHydrophobicPartition coefficient, indicating lipophilicity.0.65
Dipole MomentElectronicA measure of the molecule's overall polarity.0.58
Molecular WeightStericThe mass of the molecule.0.32
Number of H-bond DonorsTopologicalThe count of hydrogen bond donors.0.71
Surface AreaStericThe total surface area of the molecule.0.45

Statistical validation of the selected descriptors is crucial to ensure the reliability of the QSAR model. Techniques such as internal and external validation are employed. Internal validation, often performed using cross-validation (leave-one-out or leave-many-out), assesses the model's predictive power on the training set. External validation involves testing the model on an independent set of compounds (the test set) to evaluate its real-world predictive capability. A statistically significant QSAR model for 2-phenoxy-N-(substituted)acetamide analogues has been developed, showing a correlation coefficient (r²) of 0.9469 and a cross-validated squared correlation coefficient (q²) of 0.8933, indicating good internal predictability. nih.gov

Predictive Model Development

Once a set of validated descriptors is established, a predictive QSAR model can be developed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov These models provide a mathematical equation that relates the selected descriptors to the biological activity.

For instance, a hypothetical MLR model for the activity of this compound analogues might be represented as:

Biological Activity = (0.45 * LogP) - (0.21 * Dipole Moment) + (0.87 * Number of H-bond Donors) + 2.34

Such a model can then be used to predict the biological activity of novel, unsynthesized analogues, thereby guiding the design of more potent compounds. The development of predictive QSAR models is a key component in modern drug discovery and chemical risk assessment. researchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD)

In the absence of a known 3D structure of the biological target, ligand-based drug design (LBDD) approaches, such as pharmacophore modeling, are invaluable. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific target receptor and exert its biological effect.

For a series of active this compound analogues, a pharmacophore model could be generated by aligning the structures and identifying common chemical features. A hypothetical pharmacophore model might include:

An aromatic ring feature corresponding to the phenoxy group.

A hydrogen bond acceptor from the carbonyl oxygen of the propanamide linker.

A hydrogen bond donor from the amide nitrogen.

An aromatic ring with a hydrogen bond acceptor feature representing the pyridin-4-yl moiety.

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify new and structurally diverse molecules with the potential for similar biological activity.

Ligand-Protein Interaction Profiling

Understanding the specific interactions between a ligand and its protein target is fundamental for rational drug design. While detailed experimental data for this compound may be limited, computational methods like molecular docking can provide valuable insights into its potential binding modes.

Molecular docking simulations would place the this compound molecule into the active site of a putative protein target. The analysis of the docked poses can reveal key interactions, such as:

Hydrogen Bonds: The amide group and the pyridine (B92270) nitrogen are potential sites for hydrogen bonding with amino acid residues in the protein's active site.

Hydrophobic Interactions: The phenoxy and pyridinyl rings can engage in hydrophobic interactions with nonpolar residues.

Pi-Pi Stacking: The aromatic rings can participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

A hypothetical summary of ligand-protein interactions for this compound with a target protein could be:

Interaction TypeLigand FeatureProtein Residue
Hydrogen BondAmide N-HAsp121
Hydrogen BondPyridine NSer234
HydrophobicPhenoxy RingVal78, Leu82
Pi-Pi StackingPyridinyl RingPhe237

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis of this compound explores the different spatial arrangements of its atoms and identifies the low-energy, and therefore more probable, conformations.

Molecular Dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time, both in solution and when bound to a protein. MD simulations can help to:

Assess the stability of the ligand-protein complex.

Identify key conformational changes upon binding.

Understand the role of solvent molecules in the binding process.

These simulations provide a deeper understanding of the structural and energetic factors that govern the interaction of this compound with its biological target.

In Silico ADME Prediction

The effectiveness of a drug is not solely determined by its potency but also by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models are used early in the drug discovery process to identify compounds with favorable pharmacokinetic profiles. The introduction of pyridine moieties into similar scaffolds has been shown to improve properties like water solubility and CNS penetration. nih.gov

For this compound, various ADME parameters can be computationally predicted:

ADME PropertyPredicted ValueInterpretation
Absorption
Caco-2 PermeabilityModerateIndicates potential for good oral absorption.
Human Intestinal AbsorptionHighSuggests the compound is likely to be well-absorbed from the gut.
Distribution
Blood-Brain Barrier (BBB) PenetrationLow to ModerateThe presence of the polar pyridine group may limit extensive CNS penetration. nih.gov
Plasma Protein BindingHighThe compound is likely to bind to plasma proteins, affecting its free concentration.
Metabolism
CYP450 2D6 InhibitionPossiblePotential for drug-drug interactions.
Excretion
Renal ExcretionLikelyThe compound and its metabolites are predicted to be cleared by the kidneys.

These in silico predictions help to prioritize compounds for further experimental testing and guide structural modifications to improve their drug-like properties. nih.govijper.org

Computational Chemistry and Molecular Modeling Applications

Molecular Docking and Scoring Function Evaluation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. An evaluation of scoring functions helps to rank and identify the most likely binding poses. Currently, there are no published studies detailing the molecular docking of 2-phenoxy-N-(pyridin-4-yl)propanamide into any specific protein target or a comparative evaluation of scoring functions for this ligand.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-receptor complex over time. These simulations are instrumental in understanding the dynamic nature of molecular interactions. Literature searches did not identify any studies that have performed MD simulations on complexes involving this compound.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI)

Free energy perturbation and thermodynamic integration are rigorous computational methods used to calculate the relative binding affinities of a series of ligands to a target. These calculations are computationally intensive but can provide highly accurate predictions to guide lead optimization. No FEP or TI studies have been published for this compound.

De Novo Ligand Design

De novo design involves the computational creation of novel molecular structures with desired properties, often starting from a fragment or within the constraints of a receptor's binding site. There is no evidence of this compound being used as a scaffold or resulting from a de novo design program in published research.

Virtual Screening Strategies for Novel Scaffolds

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. While the scaffold of this compound could potentially be included in such libraries, there are no specific reports of its use or identification in virtual screening campaigns aimed at discovering novel scaffolds for any particular biological target.

Research on structurally related compounds, such as pyridine-containing benzoyl-phenoxy-acetamide derivatives, has utilized computational modeling to predict properties like cytotoxicity and brain tumor penetration. nih.govnih.gov These studies employ methods like Density Functional Theory (DFT) to analyze molecular properties. nih.gov However, these findings are specific to the studied variants and cannot be directly extrapolated to this compound due to differences in their chemical structures.

Pre Clinical Pharmacological Profiling Mechanistic Focus

In Vitro Pharmacokinetics

In the early stages of drug development, understanding the in vitro pharmacokinetic properties of a compound is crucial for predicting its in vivo behavior. These studies typically involve assessing its metabolic stability, binding to plasma proteins, and its potential to interact with cytochrome P450 (CYP) enzymes.

Metabolic Stability: This is often evaluated using liver microsomes, which contain a high concentration of drug-metabolizing enzymes. frontiersin.orgnih.gov The rate at which the compound is broken down by these enzymes helps to predict its half-life in the body. A compound with high metabolic stability is likely to have a longer duration of action. frontiersin.org

Plasma Protein Binding: The extent to which a compound binds to plasma proteins, such as albumin, can significantly influence its distribution and availability to reach its target site. nih.govnih.gov Highly protein-bound drugs generally have a lower volume of distribution and a longer half-life. This is a critical parameter as only the unbound fraction of a drug is typically considered pharmacologically active. nih.gov

CYP Inhibition/Induction: Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs. nih.govnih.gov Assessing a new compound's potential to inhibit or induce these enzymes is vital to predict potential drug-drug interactions. nih.gov Inhibition of a CYP enzyme can lead to increased concentrations of co-administered drugs, potentially causing toxicity, while induction can decrease their efficacy. nih.govnih.gov

Data Table: Representative In Vitro Pharmacokinetic Parameters (Hypothetical)

ParameterValueAssay Conditions
Metabolic Stability (t½, min)Not AvailableHuman Liver Microsomes
Plasma Protein Binding (%)Not AvailableHuman Plasma
CYP3A4 Inhibition (IC₅₀, µM)Not AvailableRecombinant Human CYP3A4
CYP2D6 Inhibition (IC₅₀, µM)Not AvailableRecombinant Human CYP2D6

In Vitro ADME Studies

In vitro ADME studies are designed to predict the absorption, distribution, metabolism, and excretion of a drug candidate in a living organism.

Caco-2 Permeability: The Caco-2 cell line, derived from human colon adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict the oral absorption of drugs. nih.govnih.gov The permeability of a compound across a Caco-2 cell monolayer provides an indication of its potential for oral bioavailability. nih.gov

Microsomal Stability: Similar to the metabolic stability assays mentioned earlier, microsomal stability studies provide a more focused look at the compound's susceptibility to metabolism by enzymes primarily located in the endoplasmic reticulum of liver cells. frontiersin.orgnih.gov

Data Table: Representative In Vitro ADME Data (Hypothetical)

ParameterValueAssay Conditions
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Not AvailableApical to Basolateral
Microsomal Stability (t½, min)Not AvailableHuman Liver Microsomes

Target Engagement in Biological Systems

Once a potential therapeutic target for a compound is hypothesized, it is essential to demonstrate that the compound physically interacts with this target within a biological system. nih.govresearchgate.net This "target engagement" can be measured using various biophysical and cellular techniques. These studies are fundamental to confirming the compound's mechanism of action and for establishing a clear link between target binding and the observed biological effect. nih.gov

Mechanistic Efficacy Studies in Relevant Biological Models

Following evidence of target engagement, mechanistic efficacy studies are conducted in biological models that are relevant to the disease of interest. These models can range from engineered cell lines to more complex in vivo models. The goal is to demonstrate that the compound produces the desired therapeutic effect and that this effect is a direct consequence of its interaction with the intended target.

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are central to determining the purity of "2-phenoxy-N-(pyridin-4-yl)propanamide" and quantifying it in different samples. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose due to its high resolution and sensitivity.

A typical reversed-phase HPLC (RP-HPLC) method would be employed for the routine analysis of "this compound". mdpi.com This would likely involve a C18 stationary phase, which separates compounds based on their hydrophobicity. mdpi.comgoogle.com The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, would likely be optimal for resolving the parent compound from any potential impurities or degradation products. UV detection would be a suitable and straightforward method for quantification, likely at a wavelength where the pyridine (B92270) or phenoxy chromophores exhibit maximum absorbance. For higher sensitivity and specificity, particularly in complex matrices, mass spectrometry (MS) detection can be coupled with HPLC (LC-MS). nih.gov

Given that "this compound" possesses a chiral center at the alpha-carbon of the propanamide moiety, chiral HPLC is necessary to separate its enantiomers. csfarmacie.cz This is crucial as different enantiomers of a compound can exhibit distinct biological activities. csfarmacie.cz Chiral separation can be achieved using a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their differential retention and separation. ceon.rschiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for this type of separation. researchgate.net The mobile phase for chiral separations often consists of a mixture of alkanes (like n-heptane or hexane) and an alcohol (such as isopropanol (B130326) or ethanol), sometimes with a small amount of an amine modifier to improve peak shape. researchgate.net

Gas chromatography (GC) could also be a viable technique, particularly for assessing volatile impurities. However, due to the relatively low volatility and polar nature of "this compound," derivatization might be necessary to improve its thermal stability and chromatographic behavior. mdpi.com When coupled with a mass spectrometer (GC-MS), this method can provide excellent separation and structural information for volatile and semi-volatile related substances. nih.govnih.gov

Table 1: Representative HPLC Method Parameters for Purity and Quantification

ParameterPurity Assay (RP-HPLC)Chiral Separation (Chiral HPLC)
Column C18, 4.6 x 150 mm, 5 µmAmylose-based CSP, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Watern-Heptane
Mobile Phase B AcetonitrileIsopropanol
Gradient 5% to 95% B over 20 minIsocratic (e.g., 80:20 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 260 nmUV at 260 nm
Injection Volume 10 µL10 µL
Column Temp. 30 °C25 °C

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure.

¹H NMR would provide information on the number and environment of protons. The aromatic protons of the phenoxy and pyridine rings would appear in the downfield region (typically δ 7-9 ppm). chemicalbook.com The protons of the propanamide backbone, including the methine (CH) and methyl (CH₃) groups, would resonate in the upfield region. The chemical shifts and coupling patterns would allow for the unambiguous assignment of each proton in the molecule.

¹³C NMR would reveal the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the amide would be characteristically downfield, while the carbons of the aromatic rings and the aliphatic side chain would have distinct chemical shifts. researchgate.net

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish connectivity between protons and carbons, further confirming the structural assignment.

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of "this compound" would be expected to show characteristic absorption bands for:

N-H stretching of the secondary amide (around 3300 cm⁻¹).

C=O stretching of the amide carbonyl group (around 1650-1680 cm⁻¹).

C-N stretching of the amide group.

Aromatic C-H and C=C stretching from the pyridine and phenoxy rings. researchgate.net

C-O-C stretching of the ether linkage.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information, as specific bonds break in predictable ways.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (phenoxy and pyridine rings), Amide N-H proton, Methine proton (CH), Methyl protons (CH₃)
¹³C NMR Carbonyl carbon, Aromatic carbons, Aliphatic carbons (CH and CH₃)
IR (cm⁻¹) ~3300 (N-H stretch), ~1670 (C=O stretch), ~1590, 1490 (C=C aromatic stretch), ~1240 (C-O-C stretch)
MS (m/z) [M+H]⁺ corresponding to the molecular weight of the compound, characteristic fragment ions.

Bioanalytical Methods for Concentration Determination in Biological Matrices

To study the pharmacokinetics of "this compound," a sensitive and selective bioanalytical method is required to quantify the compound in biological matrices such as plasma or serum. researchgate.net Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, specificity, and wide dynamic range. springernature.comresearchgate.net

The method would typically involve a sample preparation step to extract the analyte from the complex biological matrix and remove proteins and other interfering substances. nih.gov This could be achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. An internal standard, a compound structurally similar to the analyte, would be added at the beginning of the sample preparation process to account for any variability during extraction and analysis.

The extracted sample would then be injected into an HPLC system for chromatographic separation, often using a rapid gradient elution on a C18 column to minimize run time. nih.gov The eluent from the HPLC is then introduced into a tandem mass spectrometer. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of "this compound") is selected and fragmented, and a specific product ion is then monitored for quantification.

Table 3: Representative LC-MS/MS Method Parameters for Bioanalysis

ParameterTypical Conditions
Biological Matrix Rat Plasma
Sample Preparation Protein precipitation with acetonitrile
Chromatography RP-HPLC with a C18 column
Mobile Phase Water with 0.1% formic acid and Acetonitrile
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition Specific precursor ion → product ion for the analyte and internal standard
Linear Range e.g., 1 - 1000 ng/mL

Method Validation and Robustness for Research Applications

For any analytical method to be considered reliable for research purposes, it must undergo a thorough validation process to demonstrate that it is fit for its intended purpose. wisdomlib.orgrsc.org Method validation ensures the integrity of the generated data. pharmaerudition.org The key validation parameters, often based on guidelines from the International Council for Harmonisation (ICH), include: rsc.org

Specificity/Selectivity : The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. pharmaerudition.org

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaerudition.org

Accuracy : The closeness of the test results obtained by the method to the true value. This is often assessed by analyzing samples with known concentrations of the analyte.

Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaerudition.org

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaerudition.org

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Table 4: Example of Method Validation Acceptance Criteria

ParameterAcceptance Criterion
Linearity (r²) ≥ 0.995
Accuracy Within ±15% of the nominal concentration (±20% at LOQ)
Precision (%CV) ≤ 15% (≤ 20% at LOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Robustness System suitability parameters remain within acceptable limits

Perspectives and Future Directions in 2 Phenoxy N Pyridin 4 Yl Propanamide Research

Elucidation of Novel Target Pathways

A significant avenue for future research will be the identification and validation of novel molecular targets for 2-phenoxy-N-(pyridin-4-yl)propanamide and its analogs. The structural motifs present in the compound suggest interactions with several important protein families.

Kinase Inhibition: The pyridinyl-amide scaffold is a well-established pharmacophore in the development of kinase inhibitors. researchgate.netnih.gov Analogs have been identified as potent inhibitors of p38α MAP kinase and other kinases implicated in inflammatory diseases and cancer. researchgate.netnih.gov Future studies could screen this compound against a broad panel of kinases to identify specific targets within the human kinome. This could reveal applications in oncology, immunology, and neurodegenerative disorders where kinase signaling plays a crucial role.

Enzyme Modulation: Research on related structures indicates potential for modulating the activity of various enzymes. For instance, amide-pyridine derivatives have been designed as dual-inhibitors of fungal squalene (B77637) cyclooxygenase (SE) and 14α-demethylase (CYP51), suggesting a potential application in developing new antifungal agents. nih.gov Furthermore, phenoxyacyl-ethanolamides have been shown to enhance the activity of fatty acid amide hydrolase (FAAH), pointing towards a possible role in modulating endocannabinoid signaling. nih.gov Investigating the effect of this compound on these and other metabolic enzymes could uncover novel therapeutic applications.

Ion Channel Modulation: Pyridine (B92270) amide derivatives have been investigated for their ability to restore the function of the cystic fibrosis transmembrane conductance regulator (CFTR), an anion channel crucial for fluid and salt transport in epithelial cells. google.com This suggests that this compound could be explored for its potential to modulate ion channels, which may have implications for treating cystic fibrosis and other channelopathies.

Allosteric Regulation: Some N-pyridin-2-yl benzamide (B126) analogues have been identified as allosteric activators of glucokinase, an enzyme central to glucose sensing and metabolism. researchgate.net This opens the possibility that this compound could act as an allosteric modulator of certain enzymes, offering a more subtle and potentially safer mechanism of action compared to direct active site inhibition.

A summary of potential target classes for this compound based on related compounds is presented below.

Potential Target ClassExample from Related CompoundsPotential Therapeutic Area
Protein Kinasesp38α MAP kinase, c-Src kinase researchgate.netnih.govCancer, Inflammatory Diseases
Metabolic EnzymesSqualene cyclooxygenase (SE), 14α-demethylase (CYP51), Fatty acid amide hydrolase (FAAH) nih.govnih.govFungal Infections, Neurological Disorders
Ion ChannelsCystic Fibrosis Transmembrane Conductance Regulator (CFTR) google.comCystic Fibrosis
Allosteric SitesGlucokinase researchgate.netType 2 Diabetes

Development of Advanced Delivery Systems

To maximize the therapeutic potential and overcome potential limitations such as poor solubility or off-target effects, the development of advanced delivery systems for this compound will be critical.

Nanoparticle-based Carriers: Encapsulating the compound within nanoparticle systems could improve its bioavailability and target specificity. Liposomes, which are spherical vesicles made of phospholipids, can carry both hydrophilic and hydrophobic drugs. nih.gov The amide linkage in this compound could be used to conjugate the molecule to the surface of liposomes or other nanoparticles, allowing for targeted delivery to specific tissues or cells. nih.gov

Polymer-Drug Conjugates: Another approach involves creating polymer-drug conjugates. For instance, polyhedral oligomeric silsesquioxanes (POSS) functionalized with amide groups have been explored as nanocarriers. rsc.org Such systems can be designed for controlled release of the active compound under specific physiological conditions, such as a change in pH. rsc.org

Targeted Delivery to the Central Nervous System (CNS): For potential applications in neurodegenerative diseases or brain tumors, overcoming the blood-brain barrier (BBB) is a major challenge. Research on pyridine variants of benzoyl-phenoxy-acetamide has shown that specific structural modifications can improve BBB penetration. nih.govnih.gov Future work could focus on designing derivatives of this compound with enhanced CNS permeability or conjugating it to molecules that actively transport across the BBB.

Translational Research Opportunities

Translating preclinical findings into clinical applications is a key goal of drug development. For this compound, several translational research opportunities exist.

Oncology: Given that many related compounds are kinase inhibitors with anti-proliferative effects, a major translational focus would be in oncology. researchgate.net Studies on pyridine variants of benzoyl-phenoxy-acetamide have demonstrated cytotoxicity against glioblastoma cells. nih.govnih.gov Future research could involve testing this compound in various cancer cell lines and animal models of cancer to identify specific malignancies that are sensitive to its effects.

Infectious Diseases: The discovery of amide-pyridine derivatives with antifungal activity suggests a translational path for developing new treatments for drug-resistant fungal infections. nih.gov The broad antimicrobial and antiviral activities of pyridine compounds further support this direction. mdpi.com

Metabolic Disorders: The potential for related compounds to act as allosteric activators of glucokinase opens up translational possibilities in the treatment of type 2 diabetes. researchgate.net

The table below summarizes the potential translational applications based on the activities of analogous compounds.

Therapeutic AreaBasis from Analogous Compounds
Oncology Anti-glioblastoma activity of benzoyl-phenoxy-acetamide derivatives nih.govnih.gov
Kinase inhibition by pyridylpyrimidinylaminophenyl amides researchgate.net
Infectious Diseases Dual-target antifungal activity of amide-pyridine derivatives nih.gov
Broad antimicrobial and antiviral properties of pyridine compounds mdpi.com
Metabolic Diseases Allosteric activation of glucokinase by N-pyridin-2-yl benzamide analogues researchgate.net
Genetic Diseases Modulation of CFTR by pyridine amide derivatives google.com

Integration with Systems Biology and Network Pharmacology

To better understand the complex biological effects of this compound, integrating experimental data with systems biology and network pharmacology approaches will be invaluable.

Polypharmacology Profiling: Many drugs, particularly kinase inhibitors, interact with multiple targets, a phenomenon known as polypharmacology. plos.orgnih.gov This can be both beneficial for efficacy and a source of side effects. A systems-level approach can help to map the interaction network of this compound and its metabolites. By combining computational predictions with experimental screening, it may be possible to build a comprehensive profile of its on- and off-target activities.

Pathway Analysis: Network pharmacology can be used to identify the biological pathways that are most significantly affected by the compound. plos.org By integrating data from proteomics, transcriptomics, and metabolomics, researchers can construct networks that link the drug's molecular targets to broader cellular processes and disease phenotypes. This can provide a more holistic understanding of its mechanism of action and help to predict its therapeutic effects and potential toxicities.

Biomarker Discovery: A systems biology approach can also aid in the discovery of biomarkers that predict a patient's response to treatment with this compound. By analyzing the molecular profiles of sensitive versus resistant cells or patient populations, it may be possible to identify genetic or protein signatures that correlate with treatment outcome.

Q & A

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :
  • Substituent Effects : Test analogues with halogens (Cl, F) at phenoxy positions; note increased cytotoxicity with electron-withdrawing groups.
  • Bioisosteres : Replace pyridinyl with pyrimidinyl; assess solubility changes via LogP measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.